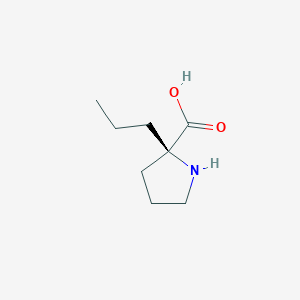
2-Propyl-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Propylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a propyl group and a carboxylic acid group. The ®-configuration indicates the specific spatial arrangement of its atoms, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Propylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of ®-2-Propylpyrrolidine-2-carboxylic acid may involve more cost-effective and scalable methods. This could include the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of microbial fermentation processes are potential approaches for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
®-2-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mécanisme D'action
The mechanism of action of ®-2-Propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ®-configuration plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
(S)-2-Propylpyrrolidine-2-carboxylic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activity.
2-Methylpyrrolidine-2-carboxylic acid: A similar compound with a methyl group instead of a propyl group, which may exhibit different reactivity and applications.
2-Ethylpyrrolidine-2-carboxylic acid: Another analog with an ethyl group, used in similar contexts but with distinct properties.
Uniqueness: ®-2-Propylpyrrolidine-2-carboxylic acid is unique due to its specific ®-configuration, which can significantly influence its chemical and biological properties. This stereochemistry is crucial for its interactions with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and drug development.
Propriétés
Numéro CAS |
637020-48-5 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2R)-2-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
Clé InChI |
RMRLLCGMNPGCRH-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@@]1(CCCN1)C(=O)O |
SMILES canonique |
CCCC1(CCCN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
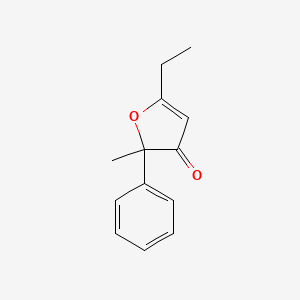
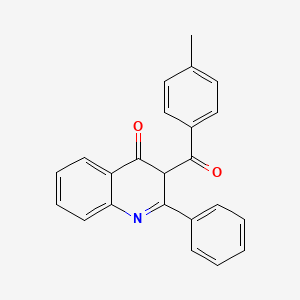
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
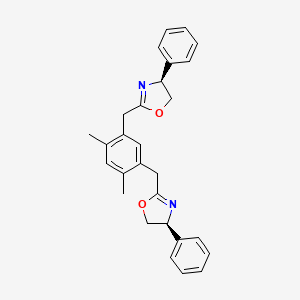

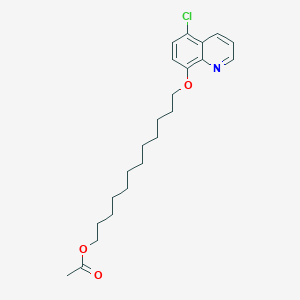
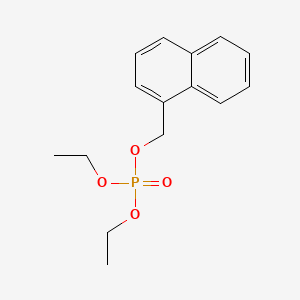

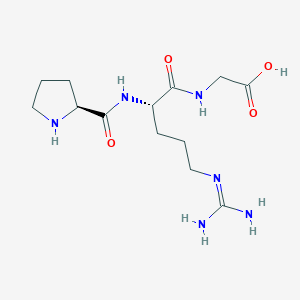
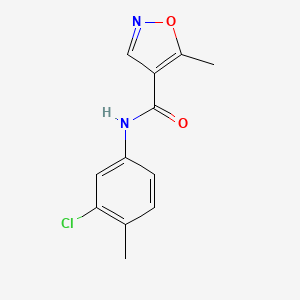
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
